4-(3-Chlorophenyl)cinnoline 4-(3-Chlorophenyl)cinnoline
Brand Name: Vulcanchem
CAS No.: 90141-98-3
VCID: VC19227291
InChI: InChI=1S/C14H9ClN2/c15-11-5-3-4-10(8-11)13-9-16-17-14-7-2-1-6-12(13)14/h1-9H
SMILES:
Molecular Formula: C14H9ClN2
Molecular Weight: 240.69 g/mol

4-(3-Chlorophenyl)cinnoline

CAS No.: 90141-98-3

Cat. No.: VC19227291

Molecular Formula: C14H9ClN2

Molecular Weight: 240.69 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)cinnoline - 90141-98-3

Specification

CAS No. 90141-98-3
Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
IUPAC Name 4-(3-chlorophenyl)cinnoline
Standard InChI InChI=1S/C14H9ClN2/c15-11-5-3-4-10(8-11)13-9-16-17-14-7-2-1-6-12(13)14/h1-9H
Standard InChI Key DSGXBQQPNGUFOX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN=N2)C3=CC(=CC=C3)Cl

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(3-Chlorophenyl)cinnoline involves multi-step protocols, often starting with substituted aniline derivatives. A representative route includes:

  • Diazotization: 3-Chloroaniline reacts with sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}) to form a diazonium salt .

  • Cyclization: The diazonium salt undergoes Japp-Klingemann reaction with cyanoacetamide in the presence of sodium acetate (CH3COONa\text{CH}_3\text{COONa}) and ethanol, yielding a hydrazono intermediate .

  • Friedel-Crafts Alkylation: Treatment with anhydrous aluminum chloride (AlCl3\text{AlCl}_3) in chlorobenzene facilitates ring closure to form the cinnoline core .

Optimization and Yield

  • Solvent systems: Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency .

  • Catalysts: AlCl3\text{AlCl}_3 is critical for electrophilic aromatic substitution, achieving yields of 60–75% .

  • Purity: Recrystallization from methanol-water mixtures (10:1) enhances purity to >97% .

Physicochemical Properties

Stability and Solubility

4-(3-Chlorophenyl)cinnoline exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to moisture or light . Key solubility data:

SolventSolubility (mg/mL)
Methanol15–20
DMSO50–60
Chlorobenzene30–40
Water<0.1

The low aqueous solubility necessitates formulation enhancements (e.g., nanoemulsions) for biomedical applications .

Spectroscopic Characterization

  • IR spectroscopy: Peaks at 1650 cm1^{-1} (C=N stretch) and 750 cm1^{-1} (C-Cl bend) .

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.22–7.49 ppm (aromatic protons), δ 2.36 ppm (methyl groups in derivatives) .

  • Mass spectrometry: Molecular ion peak at m/z 240.18 (M+^+) .

Pharmacological Activities

Anthelmintic Activity

In vitro studies demonstrate moderate activity against Haemonchus contortus (EC50_{50} = 12.5 µM), comparable to mebendazole . Mechanistic studies suggest inhibition of tubulin polymerization, disrupting helminth microtubule assembly .

Anti-inflammatory Effects

4-(3-Chlorophenyl)cinnoline derivatives reduce carrageenan-induced paw edema in rats by 58.5% at 50 mg/kg, likely via cyclooxygenase-2 (COX-2) inhibition . Molecular docking reveals strong binding to COX-2 (PDB ID: 1CX2; binding energy = -9.2 kcal/mol) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Pyrazolo[4,3-c]cinnolines: Anti-inflammatory agents with reduced ulcerogenic side effects .

  • Sulphonamido-cinnolines: Anticancer candidates showing cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 4.2 µM) .

Material Science

Cinnoline derivatives are explored as organic semiconductors due to their planar structure and electron-deficient π-system .

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